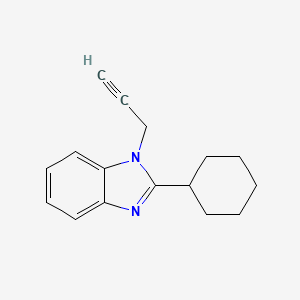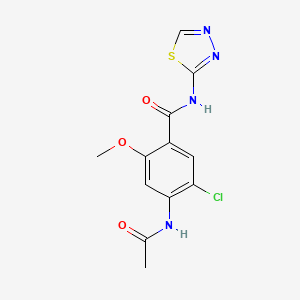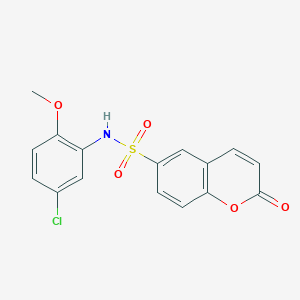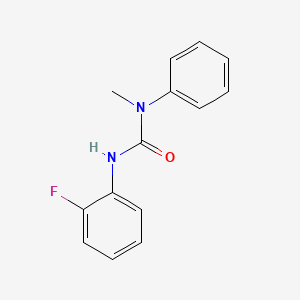![molecular formula C14H12ClFN2O3S B4236683 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4236683.png)
5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide
Overview
Description
5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide, also known as CFTR modulator, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFTR modulators are a class of drugs that target the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a critical role in regulating the transport of salt and water across cell membranes. In
Mechanism of Action
5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide modulators work by targeting the 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide protein and either increasing its activity or stabilizing its function. The 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide protein is a chloride channel that regulates the transport of chloride ions across cell membranes. Mutations in the 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide gene can lead to a loss of function of the 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide protein, resulting in the accumulation of mucus in the lungs and other organs. 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide modulators have been shown to improve the function of the 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide protein, leading to improved transport of chloride ions and a reduction in mucus accumulation.
Biochemical and Physiological Effects:
5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide modulators have been shown to have a range of biochemical and physiological effects, including improved chloride transport, reduced mucus accumulation, and improved lung function. 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide modulators have also been shown to reduce inflammation and improve bacterial clearance in the lungs of CF patients. In addition, 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide modulators have been shown to have a positive impact on the gut microbiome, which is often disrupted in CF patients.
Advantages and Limitations for Lab Experiments
5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide modulators have several advantages for lab experiments, including their high potency and selectivity for the 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide protein. 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide modulators also have a well-defined mechanism of action, which makes them ideal for studying the function of the 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide protein. However, 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide modulators can be difficult to synthesize and purify, which can limit their availability for lab experiments.
Future Directions
There are several future directions for the study of 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide modulators, including the development of new 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide modulators with improved efficacy and safety profiles. In addition, there is a need for more research on the long-term effects of 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide modulators, particularly in the context of chronic use. Finally, there is a need for more research on the use of 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide modulators in other diseases, such as COPD and bronchiectasis.
Scientific Research Applications
5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide modulators have been extensively studied in the context of cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems. CF is caused by mutations in the 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide gene, which encodes the 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide protein. 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide modulators have been shown to improve the function of the 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide protein in CF patients, leading to improved lung function, fewer respiratory infections, and improved quality of life. 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide modulators have also been studied in the context of other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
properties
IUPAC Name |
5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c1-8-2-4-10(7-11(8)14(17)19)22(20,21)18-9-3-5-13(16)12(15)6-9/h2-7,18H,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIBOWNTXUDKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B4236604.png)


![4-{3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4236624.png)
![2-(2-chlorophenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236626.png)
![N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4236632.png)
![4-{3-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B4236636.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonyl}benzamide](/img/structure/B4236643.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4236649.png)

![2-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4236667.png)
![3-[(2,3-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4236675.png)

![ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4236688.png)